molecular formula C7H10Cl3NO B14590879 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one CAS No. 61213-09-0

3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B14590879
CAS No.: 61213-09-0
M. Wt: 230.5 g/mol
InChI Key: NHANGIFXYRKPNC-UHFFFAOYSA-N
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Description

3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is a synthetic organic compound with a unique structure characterized by the presence of multiple chlorine atoms and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves the chlorination of a suitable precursor under controlled conditions. One common method involves the reaction of 1-ethylpyrrolidin-2-one with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C to ensure the selective chlorination at the desired positions.

Industrial Production Methods

For industrial-scale production, a continuous flow microchannel reactor can be employed. This method involves the sequential and continuous feeding of reactants into different microchannel reactor modules, allowing for efficient and uniform production of the compound. The use of microchannel reactors enhances the production efficiency and product uniformity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may have different properties and uses.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to its specific arrangement of chlorine atoms and the pyrrolidinone ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

61213-09-0

Molecular Formula

C7H10Cl3NO

Molecular Weight

230.5 g/mol

IUPAC Name

3,3-dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one

InChI

InChI=1S/C7H10Cl3NO/c1-2-11-4-5(3-8)7(9,10)6(11)12/h5H,2-4H2,1H3

InChI Key

NHANGIFXYRKPNC-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)(Cl)Cl)CCl

Origin of Product

United States

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